molecular formula C14H12BrN3O2 B14045000 ethyl 1-(6-bromoindolizin-3-yl)-1H-pyrazole-3-carboxylate

ethyl 1-(6-bromoindolizin-3-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B14045000
M. Wt: 334.17 g/mol
InChI Key: DCZROKDWISKKFL-UHFFFAOYSA-N
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Description

Ethyl 1-(6-bromoindolizin-3-yl)-1H-pyrazole-3-carboxylate is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a bromine atom attached to an indolizinyl group, which is further connected to a pyrazole ring. This compound’s unique structure makes it a subject of interest in chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(6-bromoindolizin-3-yl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of indolizine, followed by the formation of the pyrazole ring through cyclization reactions. The final step involves esterification to introduce the ethyl carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-bromoindolizin-3-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or Grignard reagents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-(6-bromoindolizin-3-yl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.

    Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-(6-bromoindolizin-3-yl)-1H-pyrazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and pyrazole ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Bromo-indolizin-3-yl)-2H-pyrazole-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an ethyl ester.

    1-(6-Bromoindolizin-3-yl)-1H-pyrazole-3-carboxamide: Contains a carboxamide group instead of an ethyl ester.

Uniqueness

Ethyl 1-(6-bromoindolizin-3-yl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group enhances its solubility and potential for modification, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C14H12BrN3O2

Molecular Weight

334.17 g/mol

IUPAC Name

ethyl 1-(6-bromoindolizin-3-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C14H12BrN3O2/c1-2-20-14(19)12-7-8-18(16-12)13-6-5-11-4-3-10(15)9-17(11)13/h3-9H,2H2,1H3

InChI Key

DCZROKDWISKKFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC=C3N2C=C(C=C3)Br

Origin of Product

United States

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